molecular formula C10H6F3N B1354612 6-(Trifluoromethyl)quinoline CAS No. 325-13-3

6-(Trifluoromethyl)quinoline

Cat. No.: B1354612
CAS No.: 325-13-3
M. Wt: 197.16 g/mol
InChI Key: YVALNRPQHHRMNT-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the presence of a trifluoromethyl group at the sixth position of the quinoline ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)quinoline typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the direct trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a copper catalyst (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar trifluoromethylation reactions but are optimized for higher yields and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability and reproducibility of the synthesis .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to the inhibition of enzyme function or the alteration of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • 7-Fluoroquinoline
  • 8-Trifluoromethylquinoline
  • 5,7,8-Trifluoroquinoline

Comparison: 6-(Trifluoromethyl)quinoline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated quinolines. For example, the presence of the trifluoromethyl group at the sixth position may enhance its ability to participate in nucleophilic substitution reactions and improve its binding affinity to biological targets .

Properties

IUPAC Name

6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVALNRPQHHRMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505602
Record name 6-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325-13-3
Record name 6-(Trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The paper mentions quinolines reacting with nitrogen-centered nucleophiles. Does the position of the trifluoromethyl group on the quinoline ring influence this reactivity?

A1: Yes, the position of the trifluoromethyl group likely influences the reactivity of quinolines with nucleophiles. [] While the provided study doesn't directly investigate 6-(trifluoromethyl)quinoline, it highlights that the presence and position of fluorine atoms on the benzene ring of quinolines significantly impact their reaction with nucleophiles. Electron-withdrawing groups like trifluoromethyl can alter the electron density distribution within the quinoline ring system, thereby affecting its reactivity towards nucleophilic attack. Further research specifically focusing on this compound would be needed to provide definitive answers about its reactivity profile.

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